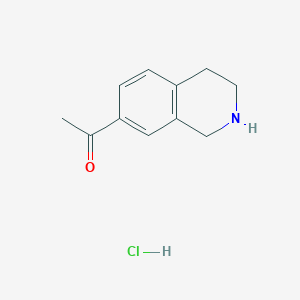
1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride
概要
説明
. These compounds are hydrogenated derivatives of isoquinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride can be synthesized through several synthetic routes. One common method involves the reduction of 1,2,3,4-tetrahydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions typically include anhydrous solvents like diethyl ether or tetrahydrofuran (THF) under inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reduction reactions but with optimized conditions to enhance yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to ensure efficient production and cost-effectiveness.
化学反応の分析
Types of Reactions: 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions typically result in the formation of tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions can yield a variety of substituted tetrahydroisoquinolines depending on the nucleophile used.
科学的研究の応用
1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex isoquinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound has been studied for its potential biological activities, including neuroprotective effects.
Medicine: Research has explored its use in developing treatments for neurological disorders such as Parkinson's disease.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
作用機序
The mechanism by which 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may act as an agonist or antagonist to specific receptors, enzymes, or ion channels, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride is similar to other tetrahydroisoquinoline derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: An endogenous antidepressant and neuroprotective agent.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: An alkaloid isolated from Mexican cereoid, used as a starting material for synthesizing more complex isoquinolines.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
特性
IUPAC Name |
1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10;/h2-3,6,12H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKMOPZYIXRHNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CCNC2)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510737 | |
| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82771-27-5 | |
| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


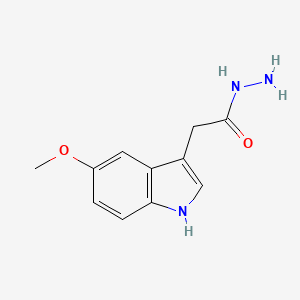
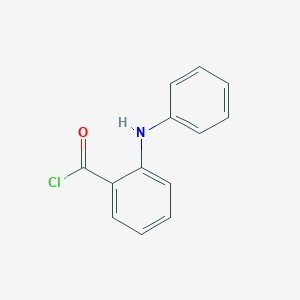
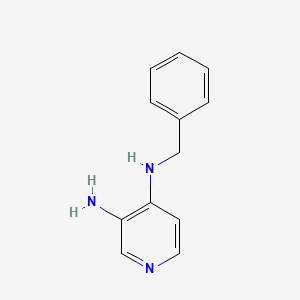
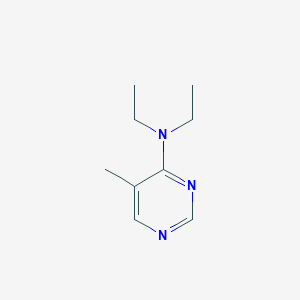
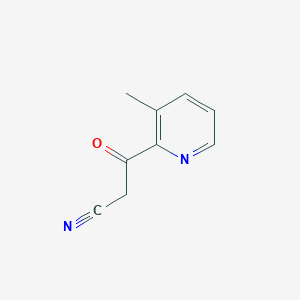
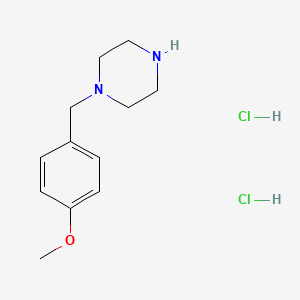
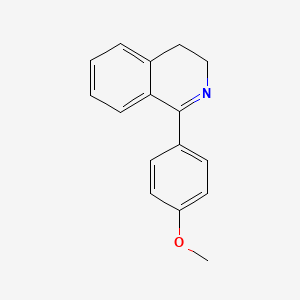
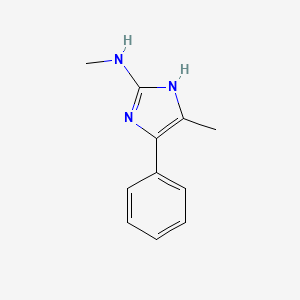

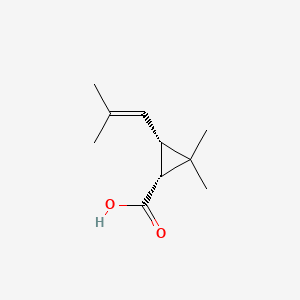
![6,6-Dimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B1626030.png)
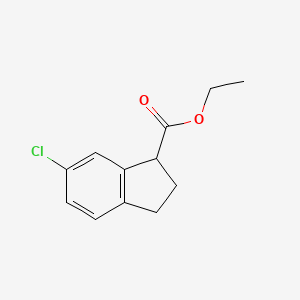
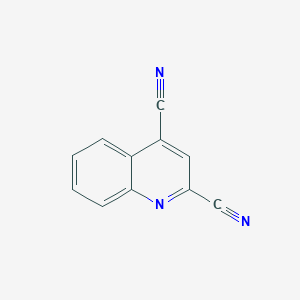
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol](/img/structure/B1626036.png)
